molecular formula C6H13Cl2N3 B2470955 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride CAS No. 2305253-78-3

1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B2470955
CAS No.: 2305253-78-3
M. Wt: 198.09
InChI Key: ZJJOSGLKFGRGPG-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H11N3.2HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride has numerous applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride can be synthesized through several methods. One common method involves the reduction of 1-methyl-1H-imidazol-4-yl carboxylic acid using lithium aluminum hydride in tetrahydrofuran (THF) at room temperature. The reaction is typically carried out overnight, followed by the addition of water and sodium sulfate to quench the reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reduction methods. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can further modify the imidazole ring or the ethylamine side chain.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride and bromine are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.

Comparison with Similar Compounds

Uniqueness: 1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

1-(1-methylimidazol-4-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-5(7)6-3-9(2)4-8-6;;/h3-5H,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJOSGLKFGRGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(C=N1)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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